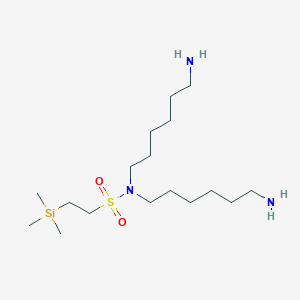![molecular formula C15H17F3N2 B12531673 4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile CAS No. 821776-43-6](/img/structure/B12531673.png)
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is an organic compound with a complex structure that includes a cyclopropylmethyl group, a propylamino group, and a trifluoromethyl group attached to a benzonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the benzonitrile core, followed by the introduction of the trifluoromethyl group. The cyclopropylmethyl and propylamino groups are then added through a series of substitution reactions. Key reagents used in these steps include trifluoromethylating agents, cyclopropylmethyl halides, and propylamines. Reaction conditions often involve the use of catalysts, such as palladium or nickel complexes, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. Safety measures are also critical due to the handling of reactive intermediates and hazardous chemicals.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile core, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropylmethyl and propylamino groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: A simpler analog with similar trifluoromethyl and benzonitrile groups but lacking the cyclopropylmethyl and propylamino groups.
4-(Cyclopropylmethyl)amino-2-(trifluoromethyl)benzonitrile: Similar structure but with only one amino substituent.
4-(Propylamino)-2-(trifluoromethyl)benzonitrile: Similar structure but with only one amino substituent.
Uniqueness
4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile is unique due to the combination of its substituents, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
821776-43-6 |
|---|---|
Formule moléculaire |
C15H17F3N2 |
Poids moléculaire |
282.30 g/mol |
Nom IUPAC |
4-[cyclopropylmethyl(propyl)amino]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C15H17F3N2/c1-2-7-20(10-11-3-4-11)13-6-5-12(9-19)14(8-13)15(16,17)18/h5-6,8,11H,2-4,7,10H2,1H3 |
Clé InChI |
DNVVWMKQNFSNMF-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


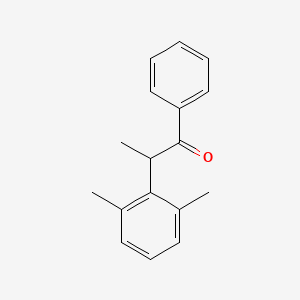

![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
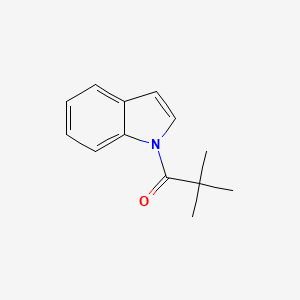
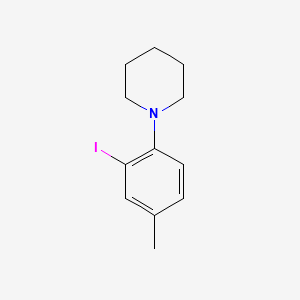

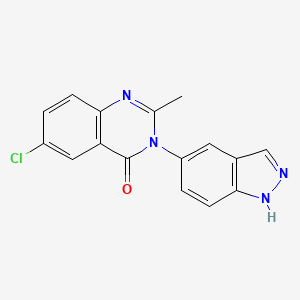


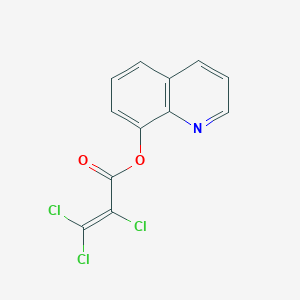
![Methyl 2-azabicyclo[2.2.1]hept-5-en-2-ylacetate](/img/structure/B12531623.png)


